molecular formula C6H6ClFN2O B1661451 2-Chloro-4-fluoro-5-hydrazinylphenol CAS No. 91167-74-7

2-Chloro-4-fluoro-5-hydrazinylphenol

Cat. No. B1661451
CAS RN: 91167-74-7
M. Wt: 176.57 g/mol
InChI Key: ANQYXSGAZZIKEO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-hydrazinylphenol is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.57600 . It is a solid substance .


Physical And Chemical Properties Analysis

The density of this compound is 1.595g/cm3 . It has a boiling point of 276.6ºC at 760mmHg . The flash point is 121.1ºC . Unfortunately, the melting point was not available in the search results .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-hydrazinylphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of tyrosinase, and inhibit the activity of acetylcholinesterase. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-4-fluoro-5-hydrazinylphenol is its potential as a candidate for the development of new drugs. This compound has been found to have anticancer properties and to inhibit the activity of certain enzymes, making it a promising candidate for further research. However, one limitation of this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell lines, which may limit its applications in research.

Future Directions

There are several future directions for research on 2-Chloro-4-fluoro-5-hydrazinylphenol. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the mechanisms of action of this compound, particularly its interactions with enzymes. Additionally, research could explore the potential applications of this compound in the treatment of oxidative stress-related diseases.

Scientific Research Applications

2-Chloro-4-fluoro-5-hydrazinylphenol has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. This compound has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-4-fluoro-5-hydrazinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c7-3-1-4(8)5(10-9)2-6(3)11/h1-2,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYXSGAZZIKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238434
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91167-74-7
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-fluoro-5-hydrazinylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-fluoro-5-hydroxyaniline (32.5 g) was added to conc. hydrochloric acid (300 ml), and a solution of sodium nitrite (15.2 g) in water (20 ml) was added thereto at 0° to -5° C. The resultant mixture was stirred at 0 to 5° C. for 30 minutes, and urea was added thereto to remove excessive nitrite ion, followed by cooling to -30° C. A solution of stannous chloride (92 g) in hydrochloric acid (160 ml) was added thereto, and the mixture was stirred at 0° to -10° C. for 3 hours. The reaction mixture was filtered, and the precipitated crystals were dissolved in water, neutralized with sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated. The residue was treated with ether to give 4-chloro-2-fluoro-5-hydroxyphenylhydrazine (8.4 g) as crystals. The crystals were added to a solution of 2-hydroxyiminocyclohexanone morpholinoenamine (9.35 g), ethanol (90 ml) and a catalytic amount of acetic acid and heated under reflux for 3 hours. After cooling, ethanol was removed by evaporation, and water was added to the residue, followed by extraction with ethyl acetate. The extract was dried and concentrated, and the residue was purified by silica gel chromatography using a mixture of ethyl acetate and n-hexane as an eluent to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazonocyclohexanone oxime (8 g) as crystals. The crystals were suspended in a mixture of tetrahydrofuran (50 ml) and 15% pyridine-water (112 ml). A solution of cupric sulfate (CuSO4.5H2O) (11.2 g) in water (40 ml) was added to the suspension, which was heated under reflux for an additional 2 hours. After cooling, water was added to the mixture, which was then extracted with ethyl acetate. The organic layer was washed with an aqueous solution of cupric sulfate, dried and concentrated. The residue was purified by silica gel chromatography using a mixture of ethyl acetate and n-hexane as an eluent to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-1,2,3-benzotriazol-1-oxide (4 g) as crystals. M.P., 220°-221° C. (decomp.).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
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15.2 g
Type
reactant
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Quantity
20 mL
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solvent
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resultant mixture
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Chloro-2-fluoro-5-hydroxyaniline (10 g) was dissolved in conc. hydrochloric acid (130 ml) under heating, and the resultant mixture was cooled to 0° C. To the resulting mixture, there was dropwise added a solution of sodium nitrite (4.5 g) in water (20 ml). After completion of the addition, the mixture was further stirred at 5 to -5° C. for 1 hour, and urea was added thereto, whereby excessive sodium nitrite ion was decomposed. The resulting mixture was cooled to -30° to -25° C., and a solution of anhydrous stannous chloride (20.5 g) in conc. hydrochloric acid (40 ml) was added thereto, followed by stirring at -10° to 0° C. for 3 hours. The precipitated crystals were collected by filtration, washed with a small amount of water and dissolved in a 10% aqueous sodium hydroxide solution. The resultant solution was adjusted to pH 7 and extracted with ethyl acetate. The extract was dried and concentrated. The crystallized residue was washed with ether to obtain 1 g of 4-chloro-2-fluoro-5-hydroxyphenylhydrazine. m.p., 149°-150° C. (decomp.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
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Name
resultant mixture
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0 (± 1) mol
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4.5 g
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20 mL
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[Compound]
Name
stannous chloride
Quantity
20.5 g
Type
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Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

4-Chloro-2-fluoro-5-hydroxyaniline (32.5 g) was added to conc. hydrochloric acid (300 ml), and a solution of sodium nitrite (15.2 g) in water (20 ml) was added thereto at 0° to -5° C. The resultant mixture was stirred at 0° to 5° C. for 30 minutes, and urea was added thereto to rremove excessive nitrite ion, followed by cooling to -30° C. A solution of stannous chloride (92 g) in hydrochloric acid (160 ml) was added thereto, and the mixture was stirred at 0° to -10° C. for 3 hours. The reaction mixture was filtered, and the precipitated crystals were dissolved in water, neutralized with sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with water, dried and concentrated. The residue was treated with ether to give 4-chloro-2-fluoro-5-hydroxyphenylhydrazine (8.4 g) as crystals. The crystals were added to a solution of 2 -hydroxyiminocyclohexanone morpholinoenamine (9.35 g), ethanol (90 ml) and a catalytic amount of acetic acid and heated under reflux for 3 hours. After cooling, ethanol was removed by evaporation, and water was added to the residue, followed by extraction with ethyl acetate. The extract was dried and concentrated, and the residue was purified by silica gel chromatography using a mixture of ethyl acetate and n-hexane as an eluent to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazonocyclohexanone oxime (8 g) as crystals. The crystals were suspended in a mixture of tetrahydrofuran (50 ml) and 15% pyridine-water (112 ml). A solution of cupric sulfate (CuSO4.5H2O) (11.2 g) in water (40 ml) was added to the suspension, which was heated under reflux for an additional 2 hours. After cooling, water was added to the mixture, which was then extracted with ethyl acetate. The organic layer was washed with an aqueous solution of cupric sulfate, dried and concentrated. The residue was purified by silica gel chromatography using a mixture of ethyl acetate and n-hexane as an eluent to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-1,2,3-benzotriazol-1-oxide (4 g) as crystals. M.P., 220°-221° C. (decomp.).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
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[Compound]
Name
stannous chloride
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-5-hydrazinylphenol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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